molecular formula C16H14ClN5NaO6PS2 B1498499 Rp-8-pCPT-cyclic GMPS Sodium CAS No. 153660-04-9

Rp-8-pCPT-cyclic GMPS Sodium

Cat. No.: B1498499
CAS No.: 153660-04-9
M. Wt: 525.9 g/mol
InChI Key: JERAACMSJYSCBY-OZOPYAHTSA-M
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Description

Significance of cGMP in Cellular Regulation

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger molecule derived from guanosine triphosphate (GTP) through the action of the enzyme guanylate cyclase. wikipedia.orgbyjus.com It is a key player in a multitude of physiological processes. nih.gov cGMP's influence extends to the relaxation of smooth muscle tissues, which leads to vasodilation and increased blood flow. wikipedia.orgcusabio.com It also participates in retinal phototransduction, the process of converting light into electrical signals in the eye, as well as in glycogenolysis, the breakdown of glycogen. byjus.comnih.gov Furthermore, cGMP is involved in regulating ion channel conductance, platelet inhibition, and even cellular apoptosis. wikipedia.org The concentration of cGMP is meticulously controlled within the cell, balanced by its synthesis via guanylate cyclase and its degradation into 5'-GMP by a family of enzymes known as phosphodiesterases (PDEs). wikipedia.orgcusabio.com

The downstream effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels (CNG channels), and cGMP-regulated phosphodiesterases. cusabio.com PKG, a serine/threonine kinase, is a major effector of cGMP signaling. cusabio.com Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins, leading to a cascade of cellular responses that include smooth muscle relaxation and the inhibition of platelet aggregation. wikipedia.orgcusabio.com

Overview of Cyclic Nucleotide Analogues in Biochemical Research

To dissect the complex signaling pathways involving cyclic nucleotides like cGMP and its counterpart, cyclic adenosine (B11128) monophosphate (cAMP), scientists have developed a vast array of synthetic analogues. nih.govmdpi.com These modified molecules serve as invaluable tools for investigating the intricate mechanisms of signal transduction. nih.gov Early generation analogues, such as 8-bromo and dibutyryl derivatives of cAMP and cGMP, became standard instruments in biochemical and physiological research. nih.gov

The development of next-generation analogues has focused on improving key characteristics to enhance their utility in research. These advancements include increased membrane permeability, allowing them to readily enter cells, and enhanced resistance to degradation by phosphodiesterases, which prolongs their activity. nih.govmdpi.comnih.gov Furthermore, researchers have engineered analogues with improved target specificity, enabling the selective activation or inhibition of specific components of the signaling pathway, such as protein kinases or cyclic nucleotide-gated ion channels. mdpi.comresearchgate.net This has led to the creation of powerful molecular probes for dissecting the roles of individual proteins in complex cellular processes. tocris.com

Historical Context of Rp-8-pCPT-cyclic GMPS Sodium Development as a Research Tool

The discovery of Rp-diastereomers of cyclic monophosphorothioates as competitive inhibitors of cAMP- and cGMP-dependent protein kinases was a significant milestone in the field of signal transduction research. nih.govnih.gov This discovery paved the way for the development of more sophisticated and specific inhibitors.

This compound emerged from the rational design of cGMP analogues aimed at overcoming the limitations of earlier compounds. biolog.de A key innovation was the introduction of a p-chlorophenylthio (pCPT) group at the 8-position of the guanine (B1146940) nucleobase. biolog.decaymanchem.com This modification significantly increases the lipophilicity of the molecule, enhancing its ability to cross cell membranes. biolog.demedchemexpress.combiolog.de Additionally, the phosphorothioate (B77711) modification in the Rp-configuration confers resistance to hydrolysis by phosphodiesterases, ensuring its metabolic stability within the cell. biolog.debiolog.de

These structural modifications resulted in a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), particularly the type I and II isoforms. tocris.comrndsystems.comscbt.com Its ability to competitively inhibit PKG has made it an indispensable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway in various cellular and tissue contexts. medchemexpress.commdpi.com For instance, it has been used to study the involvement of PKG in processes like the relaxation of rat tail arteries and the formation of pacemaker potentials in intestinal cells. caymanchem.commdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium tocris.com
Molecular Formula C16H14ClN5NaO6PS2 tocris.comrndsystems.com
Molecular Weight 525.86 g/mol tocris.comrndsystems.com
Purity ≥99% (HPLC) tocris.com
CAS Number 208445-07-2 tocris.comrndsystems.com
Solubility Soluble to 100 mM in water and DMSO rndsystems.com
Storage Store at -20°C tocris.comrndsystems.com

Research Findings on Rp-8-pCPT-cyclic GMPS

Numerous studies have utilized Rp-8-pCPT-cyclic GMPS to investigate the functions of PKG. It has been shown to be a competitive inhibitor of cGMP-dependent protein kinase with a Ki value of 0.5 μM. medchemexpress.commedchemexpress.com This inhibition is selective for PKG over other kinases like PKA. tocris.comrndsystems.com

PKG IsoformKi (μM)Source
PKGIα0.5 tocris.comrndsystems.com
PKGIβ0.45 tocris.comrndsystems.com
PKGII0.7 tocris.comrndsystems.com

Research has demonstrated that Rp-8-pCPT-cGMPS can effectively block cGMP-mediated physiological responses. For example, at a concentration of 10 µM, it blocks the relaxation of rat tail arteries induced by the nitric oxide donor SIN-1. caymanchem.com It has also been shown to reduce long-term potentiation (LTP) in hippocampal slices, highlighting the role of PKG in synaptic plasticity. tocris.comrndsystems.com Furthermore, this compound is also an agonist for cyclic nucleotide-gated (CNG) channels, a property that allows researchers to distinguish between the effects mediated by PKG and those mediated by CNG channels. biolog.demedchemexpress.com

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-OZOPYAHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660596
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153660-04-9
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanism of Action of Rp 8 Pcpt Cyclic Gmps Sodium

Interaction with cGMP-Dependent Protein Kinases (cGKs)

Rp-8-pCPT-cyclic GMPS sodium is recognized principally as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs). tocris.combiolog.de Its mechanism of action is multifaceted, involving competitive inhibition, stereochemical specificity, and structural modifications that enhance its efficacy in experimental systems.

Competitive Inhibition of cGK Isoforms (e.g., cGK Iα, cGK II)

This compound functions as a competitive inhibitor of cGK isoforms by binding to the cGMP-binding sites on the regulatory domain of the kinase. This binding action prevents the conformational change that is normally induced by the endogenous activator, cGMP, thereby keeping the kinase in its inactive state.

Research has quantified the inhibitory potency of this compound against various cGK isoforms. In vitro phosphorylation experiments have demonstrated effective inhibition of cGMP-dependent protein kinase with a determined inhibition constant (Ki) of 0.5 µM. nih.gov Further studies have refined these values, showing isoform-specific affinities. The Ki values for this compound have been reported as 0.5 µM for PKGIα, 0.45 µM for PKGIβ, and 0.7 µM for PKGII. tocris.com This demonstrates a potent inhibitory action across the major cGK isoforms. As a pan-PKG inhibitor, its application has been shown to decrease the kinase activity of both PKGI and PKGII in research settings. mdpi.com

Inhibition Constants (Ki) of this compound for cGK Isoforms
cGK IsoformInhibition Constant (Ki) in µMReference
cGK (General)0.5 nih.gov
PKG Iα0.5 tocris.com
PKG Iβ0.45 tocris.com
PKG II0.7 tocris.com

Stereochemical Basis of Antagonistic Activity (Rp-Isomer Specificity)

The antagonistic properties of this compound are critically dependent on its stereochemistry. Cyclic nucleotide analogs exist as two diastereomers, designated Rp and Sp, based on the configuration at the phosphorus atom in the cyclic phosphate (B84403) moiety.

The Rp-isomer, as found in this compound, is responsible for the compound's inhibitory effect on cGKs. mdpi.com This configuration allows the molecule to bind to the cGMP-binding pocket of the kinase without inducing the activating conformational shift. nih.gov In contrast, the corresponding Sp-isomers of cGMP analogs typically act as agonists, mimicking the action of cGMP to activate the kinase. This stereochemical specificity is fundamental to the design of selective cGK inhibitors and activators for research purposes.

Role of the 8-p-chlorophenylthio (pCPT) Moiety in Enzyme Affinity and Cellular Permeability

The modification at the 8th position of the guanine (B1146940) ring with a para-chlorophenylthio (pCPT) group is a key structural feature of this compound. This moiety significantly influences the compound's physicochemical properties.

The 8-pCPT group increases the lipophilicity of the molecule. mdpi.comnih.gov This enhancement in lipid solubility facilitates its passage across cell membranes, making it a valuable tool for studying cGK function in intact cells and tissues. nih.govmdpi.com Compared to other analogs like Rp-cGMPS or Rp-8-Br-cGMPS, this compound is significantly more lipophilic and membrane-permeant. biolog.de This property allows it to effectively antagonize cGK activation in cellular environments. nih.gov Furthermore, this modification contributes to the compound's resistance to hydrolysis by phosphodiesterases (PDEs), ensuring its stability and prolonging its inhibitory action within the cell. biolog.denih.gov

Concentration-Dependent Activation Phenomena of cGKs

While this compound is predominantly characterized as a cGK inhibitor, the broader class of Rp-isomers of cyclic nucleotides can sometimes exhibit complex pharmacological behaviors, including partial agonism. However, specific data demonstrating a concentration-dependent activation or a dual agonist-antagonist effect of this compound on cGMP-dependent protein kinases is not well-documented in the current scientific literature. One study on porcine ovarian granulosa cells noted that Rp-8-pCPT-cGMPS, in contrast to its inhibitory role on the kinase, stimulated progesterone (B1679170) release at high concentrations (100 nM), while lower doses were ineffective. researchgate.net This suggests a potential for complex, concentration-dependent cellular effects that may not be directly tied to kinase activation.

Modulation of Other Kinase Activities

The selectivity of a pharmacological inhibitor is a critical aspect of its utility. While this compound is highly selective for cGKs, its interactions with other kinases are also a subject of investigation.

Selective Modulation of PKB Kinase Activity

Protein Kinase B (PKB), also known as Akt, is a crucial serine/threonine kinase in multiple cellular signaling pathways, including cell survival, growth, and metabolism. The potential for this compound to directly and selectively modulate PKB activity has been considered. However, based on available scientific literature, there is no direct evidence to suggest that this compound selectively modulates the kinase activity of PKB/Akt. Studies have shown that it does not affect cAMP-dependent protein kinase (PKA) activity, indicating a degree of selectivity among cyclic nucleotide-dependent kinases. nih.gov While the broader cGMP signaling pathway can intersect with the Akt signaling cascade, a direct interaction or modulation of PKB by this compound has not been established. frontiersin.org

Allosteric Interactions Affecting ATP Binding

The inhibitory action of this compound on PKG is an indirect result of its interaction with the regulatory domain, which allosterically controls the catalytic domain's ability to bind ATP. PKG activation is a classic example of allosteric regulation; the binding of the endogenous activator, cGMP, to two distinct binding sites on the regulatory domain induces a conformational change that relieves the autoinhibition of the catalytic domain. semanticscholar.org This activation exposes the ATP-binding pocket within the catalytic domain, allowing it to bind ATP and a substrate protein, thereby facilitating the phosphotransfer reaction.

This compound does not bind to the ATP-binding pocket and is therefore not a direct ATP-competitive inhibitor. unimi.it Instead, by competitively occupying the cGMP-binding sites, it locks the enzyme in its inactive conformation. nih.gov In this state, the catalytic domain remains inhibited by the regulatory domain, and the ATP-binding site is either masked or improperly configured for efficient ATP binding and utilization. This prevention of the necessary allosteric transition is the key to its inhibitory effect. It maintains the separation of crucial structural elements that must come together for catalysis, thus indirectly but effectively preventing ATP from playing its role in the phosphorylation process. unimi.it

Influence on Substrate Phosphorylation States

The primary consequence of PKG inhibition by this compound is the prevention or significant reduction of the phosphorylation of downstream target proteins. By keeping PKG in its inactive state, the compound ensures that specific serine and threonine residues on substrate proteins are not phosphorylated by this kinase. This allows researchers to identify and study processes that are specifically mediated by PKG activity.

Numerous studies have utilized this compound to demonstrate its effect on substrate phosphorylation. In vitro phosphorylation experiments and studies using intact cells have confirmed its ability to antagonize cGMP-stimulated protein phosphorylation. nih.gov For example, in human platelets, Rp-8-pCPT-cGMPS was shown to effectively antagonize the phosphorylation of proteins that are typically targeted by PKG upon activation by cGMP analogs. nih.gov More advanced techniques, such as kinase activity profiling using peptide microarrays, have further demonstrated that this inhibitor leads to a quantifiable decrease in the phosphorylation of known PKG peptide substrates for both PKG I and PKG II isoforms. nih.gov

Experimental SystemKey FindingReference
Intact Human PlateletsAntagonized the activation of cGMP-dependent protein kinase-mediated protein phosphorylation. nih.gov
Peptide Microarray Kinase AssayResulted in a decreased kinase activity and phosphorylation of peptide substrates for both PKG I and PKG II. nih.gov
Rat Hippocampal SlicesShown to reduce long-term potentiation (LTP), a process dependent on kinase-mediated phosphorylation. tocris.comrndsystems.com

Cellular and Subcellular Effects Mediated by Rp 8 Pcpt Cyclic Gmps Sodium

Impact on cGMP Signaling Cascades

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in numerous physiological processes. Activation of soluble guanylyl cyclase by NO leads to an increase in intracellular cGMP, which in turn activates its primary effector, PKG. nih.gov Rp-8-pCPT-cyclic GMPS Sodium serves as a critical agent to dissect this cascade by blocking the activation of PKG, thereby inhibiting all subsequent downstream signaling events. nih.gov

By preventing the activation of PKG, this compound effectively uncouples cGMP production from its downstream effects. This inhibitory action has been demonstrated to alter key signaling pathways. One significant pathway affected is the regulation of intracellular calcium (Ca²⁺) homeostasis. In the ureteric microvascular network, the inhibitory effects of NO donors on agonist-induced Ca²⁺ oscillations were reversed by this compound, indicating that PKG is required for the NO-induced suppression of Ca²⁺ release via inositol triphosphate receptor (IP₃R) channels. nih.gov

Furthermore, research in insulin-secreting BRIN-BD11 cells has shown that cell death induced by a direct activator of soluble guanylyl cyclase, which elevates cGMP levels, was antagonized by this compound. nih.gov This finding suggests that the compound blocks a transcription-dependent, cGMP/PKG-mediated pathway of programmed cell death in these cells. nih.gov

The inhibition of cGK activity by this compound leads to the perturbation of a wide range of cellular functions. In human platelets, the compound effectively antagonizes the activation of PKG, making it a useful tool for studying the role of cGMP in platelet function. nih.gov

In the central nervous system, PKG activity is integral to synaptic plasticity. Research has shown that this compound reduces long-term potentiation (LTP) in hippocampal slices, demonstrating that cGK-dependent signaling is necessary for this form of synaptic strengthening. tocris.combio-techne.com The compound has been used to confirm that cGKII, in particular, plays an important role in regulating Ca²⁺ signals through the phosphorylation of neuronal IP₃Rs in the hippocampus. researchgate.netresearchgate.net

The table below summarizes the inhibitory constants of this compound against various PKG isoforms, highlighting its potency.

Kinase IsoformInhibitory Constant (Ki)
PKGIα0.5 µM tocris.combio-techne.com
PKGIβ0.45 µM tocris.combio-techne.com
PKGII0.7 µM tocris.combio-techne.com

Regulation of Protein Phosphorylation Dynamics

PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a host of substrate proteins, thereby regulating their activity, localization, and function. nih.govwikipedia.org this compound directly modulates these phosphorylation dynamics by competitively inhibiting the kinase, thus preventing the transfer of phosphate (B84403) from ATP to PKG substrates. nih.govwikipedia.org

The use of this compound has been instrumental in identifying novel substrates for PKG. In kinase activity profiling studies using peptide microarrays, this compound was employed as a pan-PKG inhibitor. mdpi.comnih.gov The addition of this compound led to a discernible decrease in the phosphorylation of numerous peptide substrates by both PKGI and PKGII. mdpi.comnih.gov This approach allows for the characterization of specific phosphorylation events that are directly mediated by PKG activity. The inhibition of cGMP-dependent protein kinase-mediated protein phosphorylation by this compound was first demonstrated in studies on intact human platelets. nih.gov

This compound is a potent inhibitor of both PKG1 isoforms, PKGIα and PKGIβ. tocris.combio-techne.com Its application in research allows for the specific interrogation of PKG1-dependent phosphorylation events. In profiling studies, the addition of the inhibitor specifically reduced the phosphorylation of PKGI substrates, confirming its efficacy in blocking the catalytic activity of this kinase isoform. mdpi.comnih.gov This inhibitory effect is crucial for distinguishing the physiological roles of PKG1 from those of other kinases, including the closely related protein kinase A (PKA), for which this compound shows high selectivity. tocris.combio-techne.com

The following table presents examples of protein substrates identified in profiling studies whose phosphorylation by PKG is inhibited by this compound.

Protein Substrate (Origin)UniProt IDKinase Preference
Ataxin-1P54253PKGI / PKGII
Myosin-9P35579PKGI / PKGII
Filamin-AP21333PKGI / PKGII
Synapsin-1P17600PKGI / PKGII

(Data derived from kinase activity profiling studies where Rp-8-pCPT-cGMPS was used as a pan-PKG inhibitor to identify substrates by observing decreased phosphorylation) mdpi.comnih.gov

Effects on Cytoskeletal Dynamics and Cell Junctions

The cellular cytoskeleton is a dynamic network essential for cell shape, motility, and intracellular organization. The cGMP/PKG signaling pathway has emerged as a key regulator of cytoskeletal dynamics. nih.gov While direct studies detailing the effects of this compound on the cytoskeleton are limited, its role as a potent PKG inhibitor allows for clear inferences based on the known functions of the PKG pathway.

Research in astrocytes has demonstrated that elevating cGMP levels induces morphological changes, including process elongation and branching, which result from a rapid redistribution of glial fibrillary acidic protein (GFAP) and actin filaments. nih.gov This cytoskeletal rearrangement is prevented by a specific PKG inhibitor and involves the downstream inhibition of the small GTPase RhoA, a master regulator of the actin cytoskeleton. nih.gov By inhibiting PKG, this compound is expected to block these cGMP-mediated effects, thereby preventing the associated changes in cell morphology and motility that are dependent on PKG activity. This highlights the compound's utility in studying the molecular mechanisms that link cGMP signaling to the regulation of the cytoskeleton. nih.gov

Modulation of Microtubule Destabilization

The stability of microtubules, essential components of the cytoskeleton, is dynamically regulated by a host of signaling proteins. nih.govmpg.de While a direct phosphorylation of microtubule components by PKG is not established, inhibition of PKG by this compound can influence microtubule dynamics through indirect signaling cascades, primarily involving the RhoA/Rho-kinase (ROCK) pathway.

The cGMP/PKG signaling axis is a known negative regulator of RhoA expression and activity. nih.gov The RhoA/ROCK pathway is a pivotal regulator of the cytoskeleton. mdpi.com By inhibiting PKG, this compound can relieve this suppression, leading to an increase in RhoA/ROCK signaling. nih.gov ROCK, a serine/threonine kinase, directly affects microtubule stability by phosphorylating several microtubule-associated proteins (MAPs), such as Tau and collapsin response mediator protein 2 (CRMP2). mdpi.com This phosphorylation can alter MAP function, leading to a modulation of microtubule dynamics. Therefore, the application of this compound, through its disinhibition of the RhoA/ROCK pathway, can indirectly influence the stability of the microtubule network.

ProteinPrimary FunctionRelationship to PKG Signaling
PKG (Protein Kinase G)Serine/threonine kinase activated by cGMP. wikipedia.orgDirectly inhibited by Rp-8-pCPT-cGMPS Sodium. nih.gov
RhoASmall GTPase; master regulator of the cytoskeleton. nih.govActivity is inhibited by the cGMP/PKG pathway. nih.gov
ROCK (Rho-kinase)Downstream effector of RhoA; phosphorylates cytoskeletal regulators. mdpi.comActivated by RhoA; its activity is indirectly increased by PKG inhibition.
StathminMicrotubule-destabilizing phosphoprotein. researchgate.netPhosphorylated by other kinases (e.g., JNK), which can be regulated by PKG. nih.govnih.gov

Influence on Stathmin Phosphorylation and Degradation

Stathmin is a key phosphoprotein that promotes the destabilization of microtubules by sequestering tubulin dimers and increasing microtubule catastrophe events. researchgate.net The activity of stathmin is tightly controlled by its phosphorylation status; phosphorylation on its serine residues (Ser16, Ser25, Ser38, and Ser63) by various kinases inactivates its microtubule-destabilizing function. researchgate.net

While PKG is not known to directly phosphorylate stathmin, its inhibition can affect signaling pathways that do. One such pathway involves the c-Jun N-terminal kinase (JNK). Research in colon epithelium has demonstrated that PKG2 signaling suppresses the pro-apoptotic JNK pathway. nih.gov JNK, in turn, has been identified as a stress-activated kinase that can phosphorylate stathmin on Ser-25 and Ser-38, leading to microtubule stabilization. nih.gov

Consequently, the inhibition of PKG by this compound may lead to an upregulation of JNK activity. This elevated JNK activity could then result in increased phosphorylation of stathmin. This would inactivate stathmin's primary function, reducing microtubule destabilization. This indirect mechanism highlights how this compound can influence the phosphorylation state of a critical microtubule regulator without direct enzymatic interaction.

Implications for Epithelial Barrier Integrity

The integrity of epithelial barriers is crucial for homeostasis and is maintained by complex intercellular structures, including tight junctions. elsevierpure.com The cGMP/PKG signaling pathway has emerged as a significant regulator of intestinal epithelial barrier function, where it is considered to be barrier-protective. nih.govnih.gov The inhibition of PKG by this compound can compromise this protective function through at least two distinct downstream mechanisms.

Firstly, as previously mentioned, the PKG pathway negatively regulates the RhoA signaling cascade. nih.gov RhoA and its effector ROCK are critical in organizing the actin cytoskeleton that anchors and regulates junctional complexes. mdpi.comresearchgate.net Dysregulation of RhoA signaling is known to disrupt the architecture of tight and adherens junctions, leading to increased epithelial permeability. By inhibiting PKG, this compound can lead to unchecked RhoA activity, thereby potentially compromising the structural integrity of the epithelial barrier.

Secondly, in the colon epithelium, PKG2 signaling helps maintain homeostasis and barrier integrity by suppressing the pro-apoptotic JNK signaling pathway. nih.gov A functional barrier requires the coordinated regulation of cell proliferation and apoptosis to ensure a consistent cell layer. nih.gov By inhibiting PKG2, this compound may disrupt this balance, leading to increased apoptosis and a subsequent loss of barrier integrity. The involvement of other kinases, such as Protein Kinase C (PKC) and Casein Kinase 2 (CK2), in the regulation of tight junction proteins further underscores the complex signaling environment that maintains epithelial function. plos.org

Physiological and Pathophysiological Models: Mechanistic Insights from Rp 8 Pcpt Cyclic Gmps Sodium

Application in Cardiovascular Research Models

The cGMP/PKG signaling pathway is a cornerstone of cardiovascular regulation, influencing everything from blood pressure to cardiac function. nih.govcusabio.com Rp-8-pCPT-cyclic GMPS has been instrumental in parsing the specific actions of PKG in this system.

Investigation of Neurogenic Transmission

Neurogenic transmission, particularly in the vascular system, is modulated by a variety of signaling molecules, including those that influence cGMP levels. Studies utilizing Rp-8-pCPT-cyclic GMPS have helped to clarify the role of PKG in these processes.

In models using electrically stimulated rat tail arteries, researchers investigated the effects of cGMP analogs on noradrenaline release and neurogenic vasoconstriction. nih.govnih.gov It was observed that two 8-substituted cGMP analogues, 8-bromo-cyclic GMP and 8-pCPT-cyclic GMP, enhanced the release of noradrenaline. nih.gov This prejunctional effect was not blocked by the PKG inhibitor Rp-8-pCPT-cyclic GMPS (at a concentration of 10 μM), suggesting that the mechanism for enhanced neurotransmitter release was independent of PKG activation. nih.gov Instead, the study concluded that the activation of protein kinase A (PKA) was involved in this particular effect. nih.gov This demonstrates the utility of Rp-8-pCPT-cyclic GMPS in differentiating between the downstream pathways of cyclic nucleotides.

Model SystemAgonist(s)Key Finding with Rp-8-pCPT-cyclic GMPSImplication
Rat Tail Artery8-bromo-cyclic GMP, 8-pCPT-cyclic GMPDid not block the enhancement of stimulation-induced noradrenaline release. nih.govThe prejunctional effect of these cGMP analogs on noradrenaline release is PKG-independent. nih.gov
Rat Tail ArterySIN-1 (NO donor)Antagonized the relaxation, causing a rightward shift in the concentration-relaxation curve. nih.govPostjunctional smooth muscle relaxation induced by NO/cGMP is mediated by PKG. nih.gov

Studies on Vascular Reactivity and Relaxation Mechanisms

The most well-established role of the cGMP/PKG pathway in the cardiovascular system is the mediation of smooth muscle relaxation, leading to vasodilation. cusabio.comnih.gov Rp-8-pCPT-cyclic GMPS has been widely used to confirm the necessity of PKG in this response.

In studies on the rat tail artery, the nitric oxide (NO) donor, 3-morpholinosydnonimine-N-ethylcarbamide (SIN-1), induced relaxation. nih.gov This relaxation was antagonized by Rp-8-pCPT-cyclic GMPS (10 μM), which shifted the SIN-1 concentration-relaxation curve to the right without altering the maximum effect. nih.gov This competitive antagonism provides strong evidence that the vasorelaxant effect of NO is mediated through the canonical cGMP/PKG-dependent mechanism. nih.gov

Further studies have highlighted the specificity of such inhibitors. In ovine pulmonary arteries, for instance, a related compound, Rp-8-Br-PET-cGMPS, which is more potent than Rp-8-pCPT-cGMPS, was used to demonstrate that PKG is crucial for relaxation induced by both cGMP and, interestingly, by cyclic AMP (cAMP), suggesting a cross-activation mechanism. physiology.org While Rp-8-pCPT-cGMPS is a valuable tool, its relative potency (Kᵢ = 0.5 μM) compared to other inhibitors is a consideration in experimental design. physiology.orgnih.gov

Role in Immunological and Inflammatory Pathways

The cGMP/PKG pathway is increasingly recognized as a modulator of immune cell function and inflammatory processes. Rp-8-pCPT-cyclic GMPS allows for the investigation of PKG's role in these complex cellular responses.

Exploration of cGMP/PKG Pathway in Immune Cell Regulation

The functions of various immune cells, including platelets and macrophages, are influenced by cGMP signaling. In research on intact human platelets, Rp-8-pCPT-cGMPS was shown to effectively antagonize the activation of PKG by the activator 8-pCPT-cGMP. nih.gov This confirmed its utility as a specific inhibitor in a cellular context, without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases. nih.gov Given that the NO/cGMP/PKG pathway is a significant regulator of platelet function, such inhibitors are essential for studying mechanisms of platelet activation and aggregation. mdpi.com

In a different context, the role of the cGMP pathway in viral replication within immune cells has been explored. In a study using monocyte-derived macrophages (MDMs) infected with HIV-1, the cGMP agonist 8-pCPT-cGMP increased virus production. researchgate.net Conversely, the application of the cGMP antagonist Rp-8-pCPT-cGMPS resulted in the suppression of virus production, pointing to a role for the cGMP/PKG pathway in facilitating HIV-1 replication in these cells. researchgate.net

Cell TypeModelEffect of cGMP Agonist (e.g., 8-pCPT-cGMP)Effect of Rp-8-pCPT-cGMPS
Human PlateletsIn vitro phosphorylationActivates PKGAntagonizes PKG activation. nih.gov
Monocyte-Derived MacrophagesHIV-1 InfectionIncreased virus productionSuppressed virus production. researchgate.net

Mechanistic Studies in Inflammation Models

Chronic inflammation, particularly in the vasculature, is a key driver of diseases like atherosclerosis. The NO-cGMP pathway is generally considered to have protective, anti-inflammatory effects. nih.gov In an endothelial cell culture model, exposure to the saturated fatty acid palmitate induced inflammation and insulin (B600854) resistance. nih.gov Pretreatment with a cGMP analogue was able to block these deleterious effects. nih.gov While this study did not use Rp-8-pCPT-cGMPS directly, it establishes a clear anti-inflammatory role for the cGMP pathway. The use of a PKG inhibitor like Rp-8-pCPT-cGMPS in such a model would be the logical next step to confirm that this protection is specifically mediated through PKG activation. The findings suggest that reduced signaling through the NO-cGMP pathway is a key mediator of vascular inflammation during overnutrition. nih.gov

Insights into Neurological Processes

In the nervous system, cGMP is a versatile second messenger involved in processes ranging from synaptic plasticity to sensory transduction. Rp-8-pCPT-cGMPS has been applied to dissect the role of PKG in specific neuronal functions.

One of the key areas of investigation is synaptic plasticity, the cellular correlate of learning and memory. In in vitro studies using hippocampal slices, Rp-8-pCPT-cGMPS was shown to reduce long-term potentiation (LTP), a primary model of synaptic strengthening. tocris.com This finding directly implicates PKG as a positive regulator of the molecular cascades that underlie LTP.

The compound also serves as a tool to differentiate between the effects of cGMP on PKG versus its other major targets, such as cyclic nucleotide-gated (CNG) channels. biolog.de This is particularly relevant in the retina, where cGMP signaling is central to phototransduction. Research has shown that Rp-8-pCPT-cGMPS can activate retinal cGMP-gated channels, an effect distinct from its inhibitory action on PKG. biolog.deresearchgate.net This dual characteristic allows researchers to parse the separate contributions of these two cGMP targets in retinal physiology and disease models like retinitis pigmentosa, where cGMP levels are often dysregulated. researchgate.netsciprofiles.com

Research AreaModel SystemKey Finding with Rp-8-pCPT-cGMPS
Synaptic PlasticityHippocampal SlicesReduces Long-Term Potentiation (LTP). tocris.com
Sensory TransductionRetinal PreparationsActivates cyclic nucleotide-gated (CNG) channels. biolog.deresearchgate.net

Contributions to Understanding Neuronal Signaling

The cGMP-PKG signaling cascade is a crucial modulator of neuronal function, and Rp-8-pCPT-cyclic GMPS sodium has been instrumental in elucidating its mechanisms. By competitively binding to the cGMP-binding site on PKG, the inhibitor prevents the kinase's activation, thereby allowing for the study of downstream effects. unict.it This has been particularly valuable in the investigation of synaptic plasticity, the cellular correlate of learning and memory. frontiersin.orgbioengineer.org

One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses. frontiersin.orgdntb.gov.uaresearchgate.net Research in hippocampal slices has demonstrated that inhibiting PKG activity with compounds like Rp-8-pCPT-cyclic GMPS can block or reduce LTP, establishing a clear role for the cGMP-PKG pathway in its induction and maintenance. unict.itnih.gov These studies help to unravel the molecular machinery that governs how neurons adapt and store information. For instance, the inhibition of PKG has been shown to prevent the surface expression of AMPA receptors, a key process in the expression of LTP. unict.it

The compound's selectivity for PKG over other cyclic nucleotide-dependent kinases, such as cAMP-dependent protein kinase (PKA), is a key advantage, ensuring that the observed effects can be more confidently attributed to the inhibition of the cGMP pathway. nih.gov This specificity is critical for untangling the often-converging cAMP and cGMP signaling pathways in neurons. nih.gov

Inhibitory Activity of this compound on Protein Kinase G (PKG) Isoforms
PKG IsoformInhibition Constant (Ki)
PKGIα0.5 µM
PKGIβ0.45 µM
PKGII0.7 µM

Utility in Investigating Cellular Response to External Stimuli

This compound is a valuable tool for examining how cells respond to a wide array of external signals, from neurotransmitters to pathogenic agents. By inhibiting PKG, researchers can determine whether this kinase is a necessary component of a specific cellular response. The cGMP-PKG pathway is known to mediate processes like smooth muscle relaxation, platelet aggregation, and gene expression, making its inhibition a key step in understanding the cellular response to stimuli that trigger these events. cusabio.comnih.gov

Analysis of Cellular Responses to Viral Glycoproteins (e.g., HIV-1 gp120)

The envelope glycoprotein (B1211001) gp120 of the human immunodeficiency virus type 1 (HIV-1) is a primary determinant of viral entry into host cells and a significant factor in HIV-associated pathology. nih.govresearchgate.net It interacts with cell surface receptors, initiating a cascade of intracellular signals that can lead to cellular dysfunction and, in the central nervous system, contribute to neurodegeneration. mdpi.com

The cGMP-PKG pathway has been identified as a regulator of HIV-1 infection and replication. nih.gov Research using monocyte-derived macrophages (MDMs) infected with HIV-1 demonstrated that applying cGMP antagonists, such as Rp-8-pCPT-cyclic GMPS, suppressed viral replication. researchgate.net Conversely, cGMP agonists were found to increase virus production. researchgate.net This suggests that the host cell's PKG activity is beneficial for the virus. By using Rp-8-pCPT-cyclic GMPS to inhibit PKG, researchers can investigate the specific downstream targets of this kinase that are exploited by the virus during its life cycle. This provides a mechanistic framework for understanding how viral components like gp120 may manipulate host cell signaling to facilitate infection.

Effect of cGMP Analogs on HIV-1 Replication in Macrophages
Compound TypeExample CompoundEffect on HIV-1 Replication
cGMP Agonist8-pCPT-cGMPIncreased
cGMP AntagonistRp-8-pCPT-cGMPSSuppressed

Mechanistic Studies on Pathogen-Induced Cellular Dysfunction

Beyond HIV-1, the cGMP-PKG signaling pathway is implicated in a broader range of pathogen-induced cellular dysfunctions. Pathogens can manipulate host cell signaling to promote their own survival and replication, often leading to cellular damage. mdpi.com For example, the recognition of foreign DNA by a cell can trigger the production of cyclic GMP-AMP (cGAMP), which in turn can activate PKG, leading to vasodilation—a process that can become dysregulated and life-threatening during sepsis. ahajournals.org

Research Methodologies Employing Rp 8 Pcpt Cyclic Gmps Sodium

In Vitro Experimental Models

The controlled environment of in vitro systems is ideal for elucidating the specific molecular interactions and cellular consequences of PKG inhibition by Rp-8-pCPT-cyclic GMPS Sodium.

Enzyme Activity Assays (e.g., cGK Inhibition Kinetics)

This compound is extensively used in enzyme activity assays to characterize the kinetics of cGMP-dependent protein kinase (cGK, also known as PKG) inhibition. These assays typically involve purified enzymes and synthetic substrates to quantify the inhibitory potency of the compound. For instance, in vitro phosphorylation experiments using the substrate kemptide (B1673388) have demonstrated that Rp-8-pCPT-cyclic GMPS inhibits cGMP-dependent protein kinase with a Ki of 0.5 µM. nih.gov

The compound exhibits selectivity for different isoforms of PKG. The inhibitory constants (Ki) have been determined for PKGIα, PKGIβ, and PKGII, highlighting its utility in distinguishing the roles of these specific isoforms in cellular signaling. jneurosci.orgmedchemexpress.com Furthermore, studies have established the IC50 values for cGK Iα and cGK II, which represent the concentration of the inhibitor required to reduce enzyme activity by half. mdpi.comembopress.org

Inhibitory Potency of this compound Against PKG Isoforms
PKG IsoformInhibition Constant (Ki)IC50 Value
PKGIα0.5 µM18.3 µM
PKGIβ0.45 µMData Not Available
PKGII0.7 µM0.16 µM

Cell-Based Assays for Signaling Pathway Analysis

In intact cellular systems, this compound serves as a valuable probe to dissect cGMP-mediated signaling pathways. Its membrane-permeant nature allows for its effective use in living cells. biolog.denih.gov A primary application is to antagonize the effects of cGMP analogs that activate PKG, thereby confirming the involvement of this kinase in a specific cellular response. For example, in intact human platelets, Rp-8-pCPT-cyclic GMPS has been shown to counteract the activation of cGMP-dependent protein kinase by 8-pCPT-cGMP. nih.gov This demonstrates its utility in isolating the effects of PKG from other potential downstream effectors of cGMP.

Furthermore, this inhibitor has been instrumental in studies of neuronal signaling. Research has shown that Rp-8-pCPT-cyclic GMPS can prevent the 8-Br-cGMP-induced increase of surface GluR1, a subunit of the AMPA receptor, in neuronal cells. biolog.de This implicates the cGMP/PKG signaling pathway in the regulation of AMPA receptor trafficking, a fundamental process in synaptic plasticity. biolog.de

Phosphorylation Studies Using Specific Antibodies

Phosphorylation is a key mechanism by which protein kinases regulate the function of their target proteins. This compound is frequently employed in phosphorylation studies to determine if the phosphorylation of a specific protein is dependent on PKG activity. These studies often utilize phosphospecific antibodies that recognize a protein only when it is phosphorylated at a particular site.

By treating cells with a stimulus that normally induces the phosphorylation of a target protein, researchers can co-administer this compound to observe if the phosphorylation event is blocked. This approach has been used to study the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a well-known substrate of both PKA and PKG. The inhibition of VASP phosphorylation in the presence of Rp-8-pCPT-cyclic GMPS helps to confirm the role of PKG in this signaling event.

Immunoprecipitation and Protein-Protein Interaction Studies

While this compound is not directly used as a tool for immunoprecipitation, its role as a specific PKG inhibitor is crucial in studies aimed at understanding phosphorylation-dependent protein-protein interactions. The general methodology involves inhibiting PKG activity with this compound prior to cell lysis and immunoprecipitation. This allows researchers to compare the protein interaction profile of a "bait" protein in its non-phosphorylated state (in the presence of the inhibitor) versus its PKG-phosphorylated state (in the absence of the inhibitor).

This approach can elucidate how the phosphorylation of a target protein by PKG influences its ability to form complexes with other proteins. By performing co-immunoprecipitation of a protein of interest and subsequently identifying its binding partners using techniques like mass spectrometry, the functional consequences of PKG-mediated phosphorylation on protein complex formation can be determined.

In Vivo Experimental Models (Non-Human)

The application of this compound in non-human in vivo models, particularly in ex vivo tissue preparations, has been pivotal in understanding the physiological roles of PKG.

Application in Animal Models for Mechanistic Elucidation

A significant area of research employing this compound is the study of synaptic plasticity in the hippocampus, a brain region critical for learning and memory. While comprehensive in vivo studies in whole animals are limited, the use of this compound in ex vivo hippocampal slices from rodents has provided valuable mechanistic insights.

Long-term potentiation (LTP), a cellular model for memory formation, is known to be influenced by the nitric oxide (NO)-cGMP signaling pathway. In hippocampal slice preparations, this compound has been used to investigate the role of PKG in this process. Studies have shown that the application of this inhibitor can reduce LTP, indicating that PKG activity is necessary for this form of synaptic plasticity. jneurosci.orgmedchemexpress.com By inhibiting PKG, researchers can dissect the downstream signaling events that are dependent on its kinase activity, thereby elucidating the molecular mechanisms underlying LTP.

Structure Activity Relationships Sar and Analog Development for Cgmp Pathway Probes

Comparative Analysis with Other Cyclic Nucleotide Analogues

The specificity of chemical probes is paramount to the accurate interpretation of experimental results. The unique structural features of Rp-8-pCPT-cyclic GMPS Sodium confer a distinct pharmacological profile compared to other cyclic nucleotide analogs, which is essential for its utility in selectively targeting cGMP-mediated signaling.

This compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). mdpi.comtocris.com Its selectivity for PKG over cAMP-dependent protein kinase (PKA) is a critical feature that allows for the specific interrogation of cGMP signaling pathways. nih.gov This selectivity is largely attributed to the guanosine (B1672433) base of the molecule.

In contrast, cAMP analogues, such as Sp-8-pCPT-cAMPS, are designed to target components of the cAMP signaling cascade. While structurally similar, the substitution of the guanine (B1146940) base with adenine (B156593) fundamentally shifts the selectivity of the compound towards PKA and another cAMP effector, the Exchange protein activated by cAMP (Epac). biolog.denih.gov this compound exhibits selectivity for PKG over both PKA and Epac-1. tocris.com

The "Rp" and "Sp" designations refer to the stereochemistry at the phosphorus atom in the cyclic phosphate (B84403) ring. In the context of phosphorothioate-modified cyclic nucleotides, the Rp-isomers are typically antagonists, while the Sp-isomers are agonists. mdpi.com Thus, Rp-8-pCPT-cyclic GMPS acts as an inhibitor of PKG, whereas a theoretical Sp-8-pCPT-cyclic GMPS would be expected to act as an activator. acs.org Similarly, Sp-8-pCPT-cAMPS is an activator of PKA.

The lipophilic 4-chlorophenylthio (pCPT) group at the 8-position of the purine (B94841) ring enhances the membrane permeability of both cGMP and cAMP analogs, allowing them to be used in intact cell systems. biolog.debiolog.de This modification also contributes to the high affinity of these analogs for their respective target kinases. biolog.de

Compound Primary Target Effect
This compound cGMP-dependent Protein Kinase (PKG) Inhibition
Sp-8-pCPT-cAMPS cAMP-dependent Protein Kinase (PKA), Epac Activation

The stereochemistry of the phosphorothioate (B77711) group is a key determinant of the biological activity of cyclic nucleotide analogs. The two diastereomers, designated as Rp and Sp, arise from the substitution of a non-bridging oxygen atom with sulfur in the phosphate ring. This seemingly minor change has profound consequences for the interaction of these analogs with their target proteins.

As a competitive inhibitor, this compound binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the binding of endogenous cGMP and thereby locking the enzyme in its inactive conformation. mdpi.comnih.gov This inhibitory action is characteristic of Rp-isomers of phosphorothioate-modified cyclic nucleotides. mdpi.com

Conversely, the Sp-isomer, Sp-8-pCPT-cyclic GMPS, would be predicted to act as an agonist, mimicking the effect of cGMP to activate PKG. The differential effects of these isomers are crucial for understanding the mechanism of PKG activation. The precise orientation of the sulfur and oxygen atoms in the cyclic phosphate ring influences the conformational changes in the regulatory domain of PKG that are necessary for the release of the catalytic subunit.

The inhibitory constants (Ki) of this compound for different PKG isoforms have been determined, highlighting its potency. For instance, Ki values of 0.5 µM, 0.45 µM, and 0.7 µM have been reported for PKGIα, PKGIβ, and PKGII, respectively. tocris.com

Isomer General Effect on PKG Mechanism
This compound Inhibition Competitively binds to the cGMP-binding site, preventing activation.
Sp-8-pCPT-cyclic GMPS Activation (Predicted) Mimics cGMP, inducing a conformational change that activates the kinase.

Rational Design Principles for Selective Kinase Inhibitors

The development of this compound and its derivatives is a prime example of the rational design of selective kinase inhibitors. The design strategy leverages the known structural features of the cGMP binding pocket of PKG to create analogs with enhanced affinity, selectivity, and cell permeability.

A key principle in the design of these inhibitors is the modification of the cGMP scaffold at two primary positions: the 8-position of the guanine ring and the cyclic phosphate group.

The introduction of a bulky and lipophilic group, such as the p-chlorophenylthio (pCPT) moiety, at the 8-position significantly increases the affinity of the analog for PKG. biolog.de This modification also enhances the membrane permeability of the compound, a crucial property for its use in cellular assays. biolog.de Furthermore, substitutions at the 8-position can render the analogs resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP. biolog.denih.gov This metabolic stability ensures a more sustained and predictable intracellular concentration of the inhibitor.

The second critical modification is the introduction of the phosphorothioate group in the Rp-configuration. This modification is responsible for the antagonistic properties of the molecule, as it allows the analog to bind to the cGMP-binding site without inducing the conformational change required for kinase activation. nih.gov

By combining these modifications, a potent, selective, and cell-permeable inhibitor of PKG is created. This rational design approach has been further extended to develop even more selective probes for specific PKG isoforms.

Advanced Chemical Probes Derived from this compound

Building on the principles established with this compound, medicinal chemists have developed more advanced chemical probes with improved properties, such as enhanced isoform selectivity.

One notable example is (Rp)-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate). This compound is a highly specific inhibitor of PKG-I. mdpi.comnih.gov The development of such isoform-specific inhibitors is critical for elucidating the distinct physiological roles of the different PKG isoforms. For example, the addition of the PKG-I-specific inhibitor Rp-8-Br-PET-cGMP resulted in the inhibition of PKGI kinase activity with no effect on PKGII activity. nih.gov In contrast, the pan-PKG inhibitor Rp-8-pCPT-cGMP led to a decrease in the kinase activity of both PKGI and PKGII. nih.gov

These advanced probes, derived from the foundational understanding of the SAR of compounds like this compound, are invaluable tools for dissecting the intricate signaling networks regulated by cGMP and its downstream effectors. They allow researchers to probe the specific functions of different PKG isoforms in various cellular processes, contributing to a deeper understanding of cGMP-mediated signal transduction in health and disease.

Future Research Directions and Unexplored Avenues for Rp 8 Pcpt Cyclic Gmps Sodium

Elucidating Novel Downstream Targets and Substrates of cGKs

A primary future direction for the application of Rp-8-pCPT-cGMPS is in the identification and validation of novel downstream targets of cGKs. As a pan-PKG inhibitor, it can be effectively used in kinase activity profiling studies to distinguish cGK-dependent phosphorylation events from those mediated by other kinases. mdpi.com

Recent studies have utilized peptide microarrays to identify potential substrates for both PKGI and PKGII. In such experimental setups, Rp-8-pCPT-cGMPS serves as a crucial negative control, where a decrease in the phosphorylation of a peptide in its presence indicates that it is a likely substrate of a cGK. mdpi.com This approach has already led to the identification of numerous potential cGK substrates, and future research will undoubtedly expand this list.

Table 1: Exemplary Putative cGK Substrates Identified Using Kinase Activity Profiling

ProteinFunctionSignificance in Future Research
ERF ETS domain-containing transcription factorInvestigating the role of cGK in gene regulation and cell differentiation.
VASP Vasodilator-stimulated phosphoproteinFurther dissecting the role of cGK in cytoskeletal dynamics and cell motility.
PKA catalytic subunits Catalytic subunits of cAMP-dependent protein kinaseExploring the nuanced cross-talk between the cGMP/cGK and cAMP/PKA pathways.

This table is interactive and can be sorted by column.

Future investigations will likely involve the use of more advanced proteomic techniques, such as phosphoproteomics, in combination with Rp-8-pCPT-cGMPS to identify cGK substrates in a more physiological context within different cell types and tissues. This will be critical in understanding the cell-specific functions of cGK signaling and its role in various disease states.

Investigating Cross-Talk with Other Signaling Pathways

The specificity of Rp-8-pCPT-cGMPS for cGKs over other kinases, such as cAMP-dependent protein kinase (PKA), makes it an excellent tool for investigating the intricate cross-talk between different signaling pathways. nih.gov By selectively inhibiting the cGK branch of the cGMP pathway, researchers can delineate its specific contributions versus those of other signaling molecules.

For instance, in studies of platelet function, Rp-8-pCPT-cGMPS has been used to demonstrate that certain effects of cGMP analogs are independent of cGK activation, suggesting the involvement of other cGMP effectors or parallel signaling cascades. nih.gov Future research can expand on this by using Rp-8-pCPT-cGMPS in concert with specific inhibitors or activators of other pathways (e.g., MAPK, PI3K/Akt) to map out the complex signaling networks that govern cellular processes. This will be particularly important in understanding how the cGMP/cGK pathway is integrated with other signals to produce a coordinated cellular response.

Development of Advanced Methodologies for Real-Time cGMP/cGK Activity Monitoring

While Rp-8-pCPT-cGMPS is a powerful inhibitor, its future utility will also be enhanced by the development of more advanced techniques for monitoring cGMP and cGK activity in real-time. Fluorescence Resonance Energy Transfer (FRET)-based biosensors are emerging as a key technology in this area. nih.gov These genetically encoded sensors can provide dynamic, real-time measurements of cGMP levels or cGK activity within living cells.

In the development and validation of these novel FRET-based cGK activity reporters, Rp-8-pCPT-cGMPS will play a critical role as a specific inhibitor to confirm that the observed signals are indeed due to cGK activity. ucl.ac.uk By comparing the sensor's response in the presence and absence of Rp-8-pCPT-cGMPS, researchers can validate the specificity and dynamic range of these new tools. Future advancements may even involve the development of novel sensors that are less susceptible to off-target effects, with Rp-8-pCPT-cGMPS serving as a benchmark for their specificity.

Exploration of its Utility in Emerging Biological Systems

The application of Rp-8-pCPT-cGMPS is expanding beyond its traditional use in cardiovascular research into new and emerging biological systems. For example, its use in studying the role of the cGMP/cGK pathway in inherited retinal degeneration has highlighted cGK as a potential therapeutic target. nih.gov Furthermore, studies have begun to explore the involvement of this pathway in viral replication, with Rp-8-pCPT-cGMPS being used to probe the role of cGK in the life cycle of viruses like HIV-1.

Future research will likely see the application of Rp-8-pCPT-cGMPS in an even broader range of biological contexts, including:

Neurobiology: Further dissecting the role of cGK in synaptic plasticity, learning, and memory.

Immunology: Investigating the involvement of the cGMP/cGK pathway in immune cell activation and function.

Cancer Biology: Exploring the potential role of cGK signaling in tumor progression and metastasis.

The lipophilicity and membrane permeability of Rp-8-pCPT-cGMPS make it a valuable tool for these in-cell and in-tissue studies. biolog.de

Computational Modeling and Structural Biology Applications

While a crystal structure of Rp-8-pCPT-cGMPS in complex with a cGK is not yet available, the existing structural information for related compounds provides a strong foundation for future computational modeling and structural biology studies. nih.govnih.gov The crystal structure of the highly related inhibitor, Rp-cGMPS, bound to the cGMP-binding domain of PKG Iβ has revealed that it stabilizes an inactive, "apo-like" conformation. nih.gov

Future research directions in this area include:

Homology Modeling: Building computational models of Rp-8-pCPT-cGMPS docked into the cGMP-binding sites of different cGK isoforms based on existing crystal structures of cGKs with other ligands. nih.gov

Molecular Dynamics Simulations: Performing simulations to understand the dynamic interactions between Rp-8-pCPT-cGMPS and the kinase, and to elucidate the allosteric changes that lead to inhibition.

Structure-Based Drug Design: Using the structural insights gained from modeling and crystallography to design the next generation of even more potent and specific cGK inhibitors.

These computational and structural approaches will be invaluable for understanding the molecular basis of Rp-8-pCPT-cGMPS's inhibitory activity and for the rational design of novel therapeutic agents targeting the cGMP/cGK signaling pathway.

Q & A

Q. What is the primary mechanism of action of Rp-8-pCPT-cyclic GMPS Sodium in protein kinase G (PKG) inhibition, and how does this inform experimental design in signaling studies?

this compound acts as a competitive antagonist of cyclic GMP, selectively inhibiting PKG isoforms (α1, 1β, and type II) by binding to the cyclic nucleotide-binding domain. This mechanism blocks PKG-mediated phosphorylation events, making it critical for studies dissecting PKG-dependent pathways. Researchers should validate its selectivity using kinase profiling assays and include controls with other cyclic nucleotide analogs (e.g., Rp-cyclic AMPS for PKA inhibition) to rule off-target effects. Dose-response curves (typically 10–40 µM) are recommended to confirm efficacy without cytotoxicity .

Q. How should researchers validate the selectivity of this compound in kinase inhibition studies?

Methodological validation involves:

  • Kinase profiling panels : Test against PKA, PKC, and calcium/calmodulin kinases to confirm PKG-specificity.
  • Cross-reactivity assays : Use inhibitors like W-13 (calcium/calmodulin kinase inhibitor) to isolate PKG effects in combinatorial experiments.
  • Genetic knockdown controls : Compare results with PKG-knockout or siRNA-treated cells to distinguish pharmacological vs. genetic inhibition .

Q. What are the standard protocols for preparing stock solutions of this compound to ensure stability and reproducibility?

  • Solubility : Dissolve in ultrapure water or phosphate-buffered saline (pH 7.4) at 10 mM. Avoid organic solvents (e.g., DMSO) to prevent denaturation.
  • Storage : Aliquot and store at −20°C, protected from light. Thaw on ice and use immediately to minimize hydrolysis.
  • Validation : Pre-test aliquots via mass spectrometry or HPLC to confirm integrity before critical experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s effects on downstream signaling pathways (e.g., glucocorticoid receptor activity) be systematically addressed?

Contradictions, such as its reported lack of effect on corticosterone-induced CAT activity despite PKG inhibition, require:

  • Pathway mapping : Use transcriptomic or phosphoproteomic screens to identify compensatory mechanisms (e.g., PKA cross-activation).
  • Temporal analysis : Vary treatment durations (e.g., 3-day vs. acute exposure) to capture time-dependent signaling adaptations.
  • Meta-analysis : Synthesize data from multiple studies using tools like Consensus AI to identify trends or contextual factors (e.g., cell type-specific responses) .

Q. What methodological considerations are critical when integrating this compound into studies involving cross-talk between PKG and other signaling pathways (e.g., nitric oxide or calcium signaling)?

  • Combinatorial inhibition : Pair with pathway-specific inhibitors (e.g., L-NAME for nitric oxide synthase) to isolate PKG contributions.
  • Real-time monitoring : Employ FRET-based biosensors to quantify cyclic GMP dynamics alongside PKG activity.
  • Dose stratification : Use submaximal concentrations (e.g., 10 µM) to avoid saturating off-target pathways .

Q. How should researchers design dose-response experiments for this compound to account for cell-type-specific variability in PKG expression?

  • Baseline PKG quantification : Perform Western blotting or qPCR to stratify cell models by PKG isoform expression levels.
  • Adaptive dosing : Adjust concentrations (e.g., 5–50 µM) based on PKG activity assays (e.g., VASP phosphorylation).
  • Negative controls : Include cells with CRISPR-Cas9 PKG knockout to establish background signal thresholds .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are recommended for analyzing contradictory results in this compound studies, particularly when outcomes vary across experimental models?

  • Mixed-effects models : Account for variability between cell lines or animal models as random effects.
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots to assess data robustness.
  • Systematic reviews : Apply PRISMA guidelines to aggregate findings and highlight contextual factors (e.g., incubation time, assay type) .

Q. How can researchers optimize protocols for long-term studies using this compound to mitigate compound degradation or cellular adaptation?

  • Stability testing : Monitor solution integrity via UV-Vis spectroscopy at 260 nm (cyclic nucleotide absorbance peak).
  • Pulsed dosing : Intermittent application (e.g., 6-hour pulses) to reduce compensatory pathway activation.
  • Metabolomic profiling : Track cyclic GMP degradation products to adjust replenishment intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.